2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked via a propyl chain to a 4-amino-substituted pyrazole ring. The isoindole-dione moiety contributes to its planar aromatic system, while the 4-amino-pyrazole group introduces hydrogen-bonding capabilities and electronic modulation.
Properties
IUPAC Name |
2-[3-(4-aminopyrazol-1-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-10-8-16-17(9-10)6-3-7-18-13(19)11-4-1-2-5-12(11)14(18)20/h1-2,4-5,8-9H,3,6-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKAUZBAREALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=C(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170876 | |
| Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240573-27-6 | |
| Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240573-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrazole ring.
Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated reagents and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The isoindole moiety can also participate in binding interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can be contextualized against analogous isoindole-dione derivatives, as outlined below:
Table 1: Structural and Functional Comparison of Isoindole-Dione Derivatives
Key Insights:
Electronic Effects: The 4-amino group in the target compound donates electrons via resonance, enhancing reactivity in electrophilic substitutions compared to the nitro-substituted analog (electron-withdrawing) .
Molecular Weight and Solubility: The nitro-substituted derivative has the highest molecular weight (300.27), likely reducing aqueous solubility compared to the methylamino variant (254.72) . The target compound’s amino group may improve water solubility via H-bonding, though its exact logP values require experimental validation.
Synthetic Considerations :
- Silylation agents like N2O-bis(trimethylsilyl)acetamide (BSA), used in synthesizing chloro-silyloxy analogs, could protect reactive sites during functionalization of the target compound .
Safety and Applications: Nitro groups (e.g., in CAS 1006572-22-0) are associated with higher toxicity risks, whereas amino groups are generally more biocompatible, favoring pharmaceutical applications .
Analytical and Computational Tools for Comparison
- Crystallography : Programs like SHELXL () enable precise determination of bond lengths and angles, critical for comparing isoindole-dione core geometries across derivatives .
- Electronic Analysis: Multiwfn () can map electrostatic potentials and electron localization functions (ELF), highlighting differences in electron density between amino- and nitro-substituted analogs .
Biological Activity
The compound 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique isoindoline structure combined with a pyrazole moiety. Its chemical formula is , and it has a molecular weight of approximately 245.28 g/mol. The presence of the amino-pyrazole group is significant for its biological interactions.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Isoindoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting tumor growth. For instance, compounds with isoindole structures have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and modulating pro-inflammatory cytokines. Studies suggest that isoindoline derivatives can reduce the expression of inflammatory markers such as TNF-α and IL-6 while enhancing anti-inflammatory mediators like IL-10 .
Anticancer Studies
A study evaluating the anticancer activity of various isoindoline derivatives showed that those with pyrazole substitutions had enhanced potency against human tumor cells. For example, one derivative exhibited an average growth inhibition rate of 12.53% across multiple cancer cell lines . The National Cancer Institute's Developmental Therapeutics Program reported GI50 values for related compounds ranging from 10 to 20 μM, indicating promising anticancer potential .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of isoindoline derivatives highlighted their ability to inhibit COX enzymes effectively. The presence of an aromatic moiety was found to be crucial for binding affinity to COX-2, suggesting that structural modifications could enhance therapeutic efficacy against inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Data Summary
Q & A
Q. How does the compound's electronic configuration influence its catalytic properties in multi-step organic syntheses?
- Methodological Answer : The isoindole-dione moiety acts as an electron sink, stabilizing transition states in nucleophilic additions. Pyrazole’s amino group facilitates hydrogen bonding, enhancing substrate orientation. Cyclic voltammetry and Mulliken charge analysis quantify electron transfer efficiency, guiding catalyst design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
